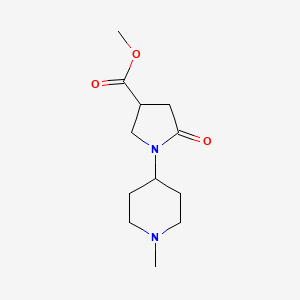
2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis
The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Physical And Chemical Properties Analysis
The melting point of 4-Bromophenylacetic acid is 118 °C . The molecular weight of 2-(4-Bromophenyl)propionic acid is 229.071 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Suzuki–Miyaura Coupling : 4-bromophenylacetic acid serves as a valuable building block in Suzuki–Miyaura cross-coupling reactions. These reactions enable the formation of carbon–carbon bonds, crucial for synthesizing complex organic molecules .
Agrochemicals and Plant Growth Regulation
- Auxin Analogue : In plant biology, 4-bromophenylacetic acid acts as an auxin analogue. It conjugates with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid, mimicking natural plant growth regulators .
Environmental Analysis
- Nonylphenol Polyethoxy Carboxylates Extraction : Researchers use 4-bromophenylacetic acid as a standard in the extraction of nonylphenol polyethoxy carboxylates from environmental samples .
Materials Science and Ionic Conductance
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with plant protoplasts .
Mode of Action
For instance, 4-Bromophenylacetic acid has been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Pathways
Related compounds such as 4-bromophenylacetic acid have been shown to be involved in the conjugation of aspartic acid in plant protoplasts, forming 4-bromophenylacetyl-l-aspartic acid .
Result of Action
For example, 4-Bromophenylacetic acid has been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Safety and Hazards
4-Bromophenylacetic acid is labeled with the signal word “Danger” and has hazard statements H318, H319 which indicate that it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-bromophenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWTXKBKGTIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495500.png)

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)






![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
